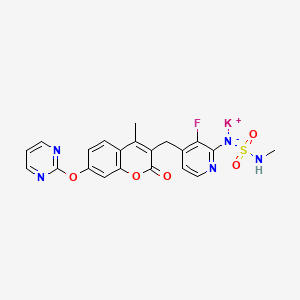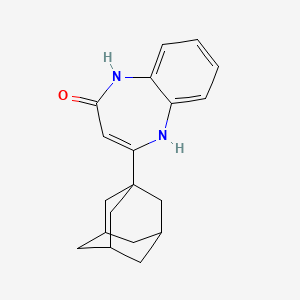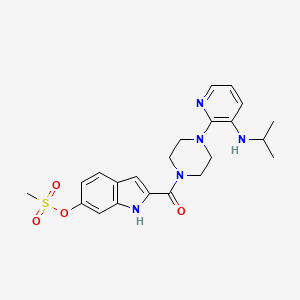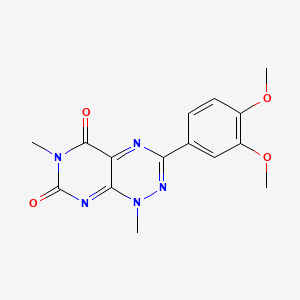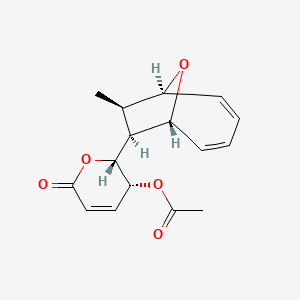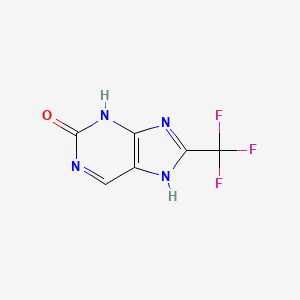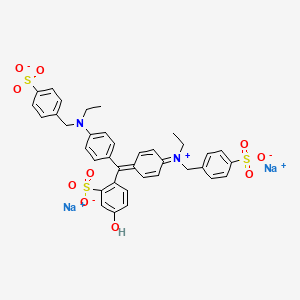
Disodium N-ethyl-N-(4-((4-(ethyl((4-sulfophenyl)methyl)amino)phenyl)(4-hydroxy-2-sulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-4-sulfobenzenemethanaminium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium N-ethyl-N-(4-((4-(ethyl((4-sulfophenyl)methyl)amino)phenyl)(4-hydroxy-2-sulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-4-sulfobenzenemethanaminium hydroxide is a synthetic compound primarily used as a food colorant. It is known for its vibrant blue color and is commonly referred to as a synthetic dye in the food industry .
Méthodes De Préparation
The synthesis of Disodium N-ethyl-N-(4-((4-(ethyl((4-sulfophenyl)methyl)amino)phenyl)(4-hydroxy-2-sulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-4-sulfobenzenemethanaminium hydroxide involves several stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different sulfonated derivatives.
Reduction: Reduction reactions can lead to the formation of leuco bases, which are colorless forms of the dye.
Applications De Recherche Scientifique
Disodium N-ethyl-N-(4-((4-(ethyl((4-sulfophenyl)methyl)amino)phenyl)(4-hydroxy-2-sulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-4-sulfobenzenemethanaminium hydroxide has several applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The compound is employed in staining procedures to visualize cellular components.
Industry: Widely used as a colorant in food, cosmetics, and textiles.
Mécanisme D'action
The compound exerts its effects through its ability to interact with biological molecules. It binds to proteins and nucleic acids, altering their structure and function. The molecular targets include enzymes and receptors involved in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Compared to other synthetic dyes, Disodium N-ethyl-N-(4-((4-(ethyl((4-sulfophenyl)methyl)amino)phenyl)(4-hydroxy-2-sulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-4-sulfobenzenemethanaminium hydroxide is unique due to its specific structural features and vibrant color. Similar compounds include:
Sunset Yellow FCF: Another synthetic dye with a yellow color.
Brilliant Blue FCF: A blue dye with a different structural formula but similar applications.
Propriétés
Numéro CAS |
28120-24-3 |
|---|---|
Formule moléculaire |
C37H34N2Na2O10S3 |
Poids moléculaire |
808.9 g/mol |
Nom IUPAC |
disodium;2-[[4-[ethyl-[(4-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(4-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate |
InChI |
InChI=1S/C37H36N2O10S3.2Na/c1-3-38(24-26-5-18-33(19-6-26)50(41,42)43)30-13-9-28(10-14-30)37(35-22-17-32(40)23-36(35)52(47,48)49)29-11-15-31(16-12-29)39(4-2)25-27-7-20-34(21-8-27)51(44,45)46;;/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49);;/q;2*+1/p-2 |
Clé InChI |
KVIINSMCFQJGTP-UHFFFAOYSA-L |
SMILES canonique |
CCN(CC1=CC=C(C=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=C(C=C4)S(=O)(=O)[O-])C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



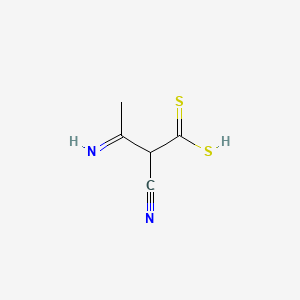
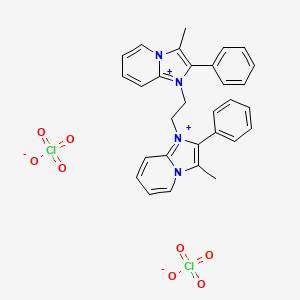
![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one](/img/structure/B12788474.png)
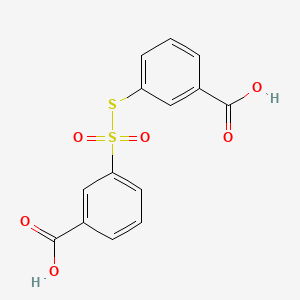
![3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)
